molecular formula C20H30O2 B022964 8(17),13-Labdadien-15,16-olide CAS No. 83324-51-0

8(17),13-Labdadien-15,16-olide

Cat. No. B022964
CAS RN: 83324-51-0
M. Wt: 302.5 g/mol
InChI Key: RUXYUBRFOACSMM-ABSDTBQOSA-N
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Description

8(17),13-Labdadien-15,16-olide is a natural diterpenoid isolated from the rhizomes of Alpinia chinensis . It is a high-purity natural product intended for reference standards, pharmacological research, and inhibitors .


Synthesis Analysis

The synthesis of labdane-type diterpenes such as 8(17),13-Labdadien-15,16-olide has been reported in several studies. One method involves the use of (+)-manool as a starting material . The synthesis process involves key intermediate peroxide and furan photosensitized oxygenation reactions .


Molecular Structure Analysis

The molecular formula of 8(17),13-Labdadien-15,16-olide is C20H30O2 . Its average mass is 302.451 Da and its monoisotopic mass is 302.224579 Da .


Physical And Chemical Properties Analysis

8(17),13-Labdadien-15,16-olide is a powder . It can be dissolved in various solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Scientific Research Applications

Antimicrobial Activity

Labdane diterpenoids, including 8(17),13-Labdadien-15,16-olide , have been reported to exhibit significant antimicrobial properties . These compounds can be explored for their potential to inhibit the growth of various bacteria and fungi, which is crucial in the development of new antibiotics and antifungal agents. The antimicrobial activity is attributed to the disruption of microbial cell membranes, leading to cell death.

Anti-inflammatory Properties

The anti-inflammatory activity of labdane diterpenoids makes them candidates for the treatment of inflammatory diseases . They can modulate the body’s inflammatory response by inhibiting the production of pro-inflammatory cytokines and mediators. This application is particularly relevant in the context of chronic inflammatory conditions such as arthritis and asthma.

Cytotoxic Activity

Labdane diterpenoids have shown cytotoxic effects against various cancer cell lines . 8(17),13-Labdadien-15,16-olide could be studied further for its potential use in cancer therapy, either alone or in combination with other chemotherapeutic agents. Its cytotoxic activity may involve inducing apoptosis or inhibiting cell proliferation in cancer cells.

Algicidal Activity

The algicidal properties of labdane diterpenoids suggest their use in controlling harmful algal blooms (HABs) . These compounds can be applied to water bodies to inhibit the growth of algae that cause ecological imbalances and produce toxins harmful to aquatic life and humans.

Gastroprotective Effects

Research has indicated that labdane diterpenoids may possess gastroprotective effects . This application involves the use of 8(17),13-Labdadien-15,16-olide in the prevention and treatment of gastric ulcers and other gastrointestinal disorders. The mechanism may include strengthening the gastric mucosal barrier or reducing gastric acid secretion.

Wound Healing Properties

The wound healing potential of labdane diterpenoids is another promising area of application . These compounds can promote the healing process by enhancing cell proliferation and migration, as well as modulating the inflammatory response at the wound site. This makes 8(17),13-Labdadien-15,16-olide a potential ingredient in topical formulations for wound care.

Mechanism of Action

The specific mechanism of action for 8(17),13-Labdadien-15,16-olide is not detailed in the search results. It is used in pharmacological research, suggesting it may interact with biological systems .

properties

IUPAC Name

3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-14-6-9-17-19(2,3)10-5-11-20(17,4)16(14)8-7-15-12-18(21)22-13-15/h12,16-17H,1,5-11,13H2,2-4H3/t16-,17-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXYUBRFOACSMM-ABSDTBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CCC3=CC(=O)OC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CCC3=CC(=O)OC3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8(17),13-Labdadien-15,16-olide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the presence of 8(17),13-Labdadien-15,16-olide in Phlogacanthus thyrsiflorus Nees and its potential relevance to the plant's observed bioactivity?

A1: Research indicates the presence of 8(17),13-Labdadien-15,16-olide in the dichloromethane extract of Phlogacanthus thyrsiflorus Nees flowers for the first time []. While its specific role in this plant remains unelucidated, the study highlights that the ethanolic extract of these flowers demonstrated a significant reduction in fasting serum glucose levels in a diabetic rat model []. This finding suggests potential antidiabetic properties associated with the flower extracts. Further investigation is necessary to determine if 8(17),13-Labdadien-15,16-olide contributes to this observed activity and to understand its potential mechanisms of action.

Q2: Has 8(17),13-Labdadien-15,16-olide been identified in other plant species or sources? Could this information provide insights into its potential bioactivity?

A2: Yes, 8(17),13-Labdadien-15,16-olide has been previously identified in Andrographis paniculata, a plant used in traditional Chinese medicine []. This plant is a component of the Fukeqianjin formula, a traditional remedy. While the specific activity of 8(17),13-Labdadien-15,16-olide isn't detailed within the context of this formula, understanding the potential applications and bioactivities attributed to Andrographis paniculata in traditional medicine might offer valuable insights for further research on this compound.

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